![molecular formula C18H15N5O2 B7783462 8-amino-3-benzyl-7-methyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B7783462.png)
8-amino-3-benzyl-7-methyl-10H-benzo[g]pteridine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “8-amino-3-benzyl-7-methyl-10H-benzo[g]pteridine-2,4-dione” is a chemical entity listed in the PubChem database
Méthodes De Préparation
Analyse Des Réactions Chimiques
8-amino-3-benzyl-7-methyl-10H-benzo[g]pteridine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or hydrocarbons.
Applications De Recherche Scientifique
8-amino-3-benzyl-7-methyl-10H-benzo[g]pteridine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological studies to understand its effects on different biological systems.
Mécanisme D'action
The mechanism of action of 8-amino-3-benzyl-7-methyl-10H-benzo[g]pteridine-2,4-dione involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to these targets and modulating their activity
Comparaison Avec Des Composés Similaires
8-amino-3-benzyl-7-methyl-10H-benzo[g]pteridine-2,4-dione can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Caffeine: Known for its stimulant effects, caffeine has a different mechanism of action compared to this compound.
Aspirin: Used as an anti-inflammatory agent, aspirin has distinct chemical properties and applications.
Propriétés
IUPAC Name |
8-amino-3-benzyl-7-methyl-10H-benzo[g]pteridine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-10-7-13-14(8-12(10)19)21-16-15(20-13)17(24)23(18(25)22-16)9-11-5-3-2-4-6-11/h2-8H,9,19H2,1H3,(H,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJTYVQFSDEEIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)NC3=NC(=O)N(C(=O)C3=N2)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1N)NC3=NC(=O)N(C(=O)C3=N2)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
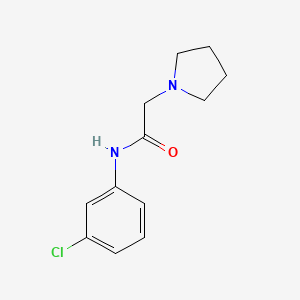
![methyl 1-{[3-(pentafluorophenoxy)phenyl]carbamoyl}-D-prolinate](/img/structure/B7783382.png)
![2-[[(5-chloropyridin-2-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7783387.png)
![6-amino-2-[(2,4-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B7783390.png)
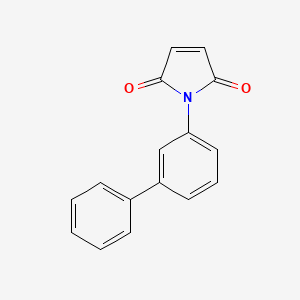
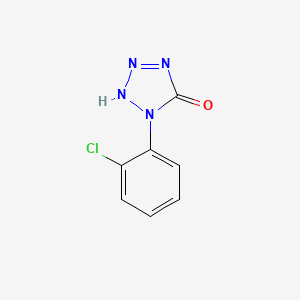
![(2S)-3-METHYL-2-[({1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDYL}CARBONYL)AMINO]BUTANOIC ACID](/img/structure/B7783401.png)
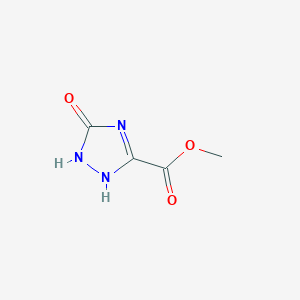
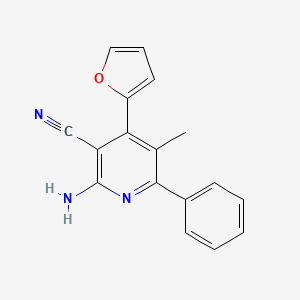

![4-[(3-methylpiperidinium-1-yl)methyl]-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-olate](/img/structure/B7783431.png)
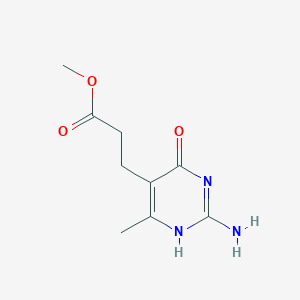
![2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B7783453.png)
![1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]piperidine-4-carboxylic acid](/img/structure/B7783460.png)
